1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H27N3O2S, with a molecular weight of approximately 361.5 g/mol. The structure features a piperidine core, a furan moiety, and a thiophenyl group, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H27N3O2S |
Molecular Weight | 361.5 g/mol |
CAS Number | 1234860-34-4 |
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds similar to This compound exhibit significant anticancer activities. Its mechanism may involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been linked to inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both critical in cancer biology.
- Immune Modulation : The compound has shown potential as an agonist for Toll-like receptors (TLRs), particularly TLR2. Activation of TLRs can enhance immune responses by stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This immune modulation can be beneficial in cancer therapies by enhancing the body's ability to fight tumors .
- Antimycobacterial Activity : Preliminary studies have indicated that urea derivatives with similar structures can exhibit antimycobacterial properties against Mycobacterium tuberculosis. The presence of specific functional groups in the urea structure contributes to this activity, making it a candidate for further development in tuberculosis treatment .
The biological activity of This compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound potentially inhibits kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
- TLR Activation : By activating TLRs, the compound can trigger downstream signaling cascades involving MyD88 and NF-kB pathways, resulting in enhanced immune responses against tumors and infections .
Research Findings
Recent studies have focused on synthesizing derivatives of thiophene and urea compounds to evaluate their biological activities:
Case Study: TLR Agonist Activity
A study evaluated several urea analogues for their ability to activate TLRs. The findings revealed that certain modifications in the structure significantly enhanced their agonistic activity towards TLR2, suggesting that structural optimization could lead to more potent immunomodulatory agents .
Anticancer Efficacy
In vitro assays demonstrated that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial anticancer potential. For instance, derivatives were tested against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines, showing promising results .
Eigenschaften
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-13-10-16(14(2)23-13)12-21-7-5-15(6-8-21)11-19-18(22)20-17-4-3-9-24-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZITQIWLSJJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.